N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and 4-methoxyphenyl ethanesulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Medically, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to neurotransmitter receptors, while the sulfonamide group could interact with enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-2-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-((1-benzylpiperidin-4-yl)methyl)-2-(4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom instead of a methoxy group.
N-((1-benzylpiperidin-4-yl)methyl)-2-(4-nitrophenyl)ethanesulfonamide: Features a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-27-22-9-7-19(8-10-22)13-16-28(25,26)23-17-20-11-14-24(15-12-20)18-21-5-3-2-4-6-21/h2-10,20,23H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQWWUIDZKJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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